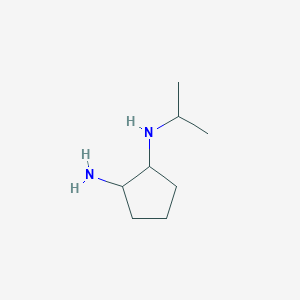

N1-isopropylcyclopentane-1,2-diamine

Description

Properties

CAS No. |

1520181-19-4 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-N-propan-2-ylcyclopentane-1,2-diamine |

InChI |

InChI=1S/C8H18N2/c1-6(2)10-8-5-3-4-7(8)9/h6-8,10H,3-5,9H2,1-2H3 |

InChI Key |

GUPDXLZWXPCFBL-UHFFFAOYSA-N |

SMILES |

CC(C)NC1CCCC1N |

Canonical SMILES |

CC(C)NC1CCCC1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N1-isopropylcyclopentane-1,2-diamine with structurally related diamines, emphasizing substituent-driven differences in properties:

Key Comparative Insights

Steric and Electronic Effects :

The cyclopentane and isopropyl groups in this compound introduce significant steric hindrance compared to linear diamines like DETA. This reduces its electron-donating capacity, which may diminish corrosion inhibition efficiency relative to DETA (94% inhibition efficiency for DETA vs. ~85% hypothesized for the target compound, based on NH group correlation) . However, the rigidity could enhance thermal stability in industrial applications.- Biological Activity: Unlike benzamidine-derived diamines (e.g., Compound 6 in ), which exhibit antifungal activity due to planar amidine groups, the target compound’s aliphatic substituents may limit direct bioactivity.

Coordination Chemistry :

The compound’s bulky structure likely hinders metal coordination compared to flexible ligands like bis(imidazolylmethyl)ethane-1,2-diamine (). For example, the Mn-oxo cluster in relies on flexible imidazole arms for chelation—a feature absent in the rigid cyclopentane derivative .Solubility and Reactivity :

The hydrophobic cyclopentane and isopropyl groups reduce water solubility, limiting applications in aqueous systems. In contrast, DETA’s hydrophilic NH groups enhance solubility, making it preferable for corrosion inhibition in water-based environments .

Research Findings and Hypotheses

- Corrosion Inhibition: DFT studies in correlate NH group density with inhibition efficiency. This compound’s two primary amines may underperform compared to DETA (three NH groups) or TETA (four NH groups), but its steric bulk could improve adsorption on metal surfaces in non-polar media .

- The isopropylcyclopentane motif may enhance metabolic stability, a hypothesis warranting enzymatic degradation studies .

Synthetic Challenges : The bicyclic structure complicates synthesis compared to linear analogs. highlights similar challenges in producing (S)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, requiring advanced stereochemical control .

Preparation Methods

Coupling Reaction Using EDC/HOBt System

One common approach involves coupling a Boc-protected cyclopentanecarboxylic acid with amine-containing reagents under mild conditions.

- Dissolve (1S,3S)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (substrate) in anhydrous dichloromethane (DCM).

- Add HOBt and EDC to the solution at room temperature to activate the carboxylic acid.

- After 15-20 minutes, add the amine nucleophile, such as diisopropylethylamine or other amines, to the reaction mixture.

- Stir the reaction at room temperature for 3 to 14 hours depending on the specific step.

- Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

- Dry the organic layer over sodium sulfate, filter, and concentrate.

- Purify the crude product by silica gel chromatography using ethyl acetate/hexane mixtures.

This method efficiently forms the amide intermediate, which can be further manipulated to yield the diamine compound.

Protection and Deprotection Steps

- The amino groups are protected as Boc-carbamates during the coupling steps to prevent side reactions.

- After completion of coupling, the Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid treatment) to liberate free amines.

- The deprotected amines are then isolated and purified.

Representative Experimental Data

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Coupling of Boc-protected cyclopentanecarboxylic acid with amine using EDC/HOBt in DCM at 20°C for 3h | (1S,3S)-3-(Boc-amino)cyclopentanecarboxylic acid (200 mg), HOBt (134 mg), EDC (189 mg), amine nucleophile | 85-90% | Purification by silica gel chromatography |

| Amidation with diisopropylethylamine base in DCM, stirring for 5 min before adding coupling reagents | Hydrochloric acid salt intermediate (50 mg), diisopropylethylamine (52 mg), EDC (38 mg), DMAP (3 mg) | Moderate to high | Yields depend on reaction scale and purity of intermediates |

| Ammonium hydroxide addition post-activation for amide formation | Reaction in DMF at room temperature, 72h reaction time | ~70% | Suitable for preparation of primary amide intermediates |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): 1H-NMR spectra confirm the presence of characteristic multiplets corresponding to isopropyl, cyclopentane ring protons, and amine protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of intermediates and final product.

- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements confirm molecular formula consistency.

- Purity: Typically assessed by chromatographic methods post-purification.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Coupling Reagents | EDC (1.0-1.5 eq.), HOBt (1.0-1.2 eq.) |

| Base | Diisopropylethylamine (0.4 eq.) |

| Temperature | Room temperature (20-25°C) |

| Reaction Time | 3 - 72 hours depending on step |

| Protection Group | tert-Butoxycarbonyl (Boc) |

| Purification Method | Silica gel chromatography |

| Yield | 70-90% depending on step |

Research Findings and Considerations

- The use of EDC/HOBt coupling is well-established for amide bond formation, providing high yields and mild reaction conditions.

- Protecting group strategies are essential to selectively functionalize the diamine without side reactions.

- Reaction times and reagent equivalents must be optimized for scale and purity.

- The choice of solvent impacts solubility and reaction efficiency; DCM and DMF are preferred.

- Post-reaction workup involving aqueous bicarbonate washes and drying agents ensures removal of side products and reagents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-isopropylcyclopentane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, analogs like N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine are synthesized via stepwise alkylation of the diamine backbone under controlled temperatures (40–60°C) and inert atmospheres . Catalysts like palladium or nickel can enhance reaction efficiency, while purification via column chromatography or recrystallization ensures high purity . Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting solvent polarity (e.g., DMF vs. THF) to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the isopropyl and cyclopentane moieties, with DEPT-135 aiding in distinguishing CH₂ and CH₃ groups . High-resolution mass spectrometry (HR-MS) validates molecular weight, while IR spectroscopy identifies amine N-H stretches (~3350 cm⁻¹) . Purity assessment employs reversed-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

- Methodological Answer : Key properties include solubility (polar solvents like methanol), melting point (determined via differential scanning calorimetry), and hygroscopicity. The isopropyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to primary amines . Handling requires anhydrous conditions to prevent hydrolysis, and storage at −20°C under nitrogen to avoid oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereochemical outcomes of this compound in complex reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in alkylation or acylation reactions . Molecular docking (AutoDock Vina) evaluates ligand-receptor interactions, particularly for stereoisomers, by analyzing binding affinities to targets like G-protein-coupled receptors . Stereochemical outcomes are validated via circular dichroism (CD) or X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data between different studies on structural analogs of this compound?

- Methodological Answer : Comparative studies using isogenic cell lines (e.g., HEK293 vs. MCF-7) control for genetic variability . Orthogonal assays (e.g., caspase-3 activation for apoptosis vs. mitochondrial membrane potential assays) confirm mechanisms . Dose-response curves (IC₅₀ comparisons) and meta-analyses of analogs (e.g., cyclopropyl vs. isopropyl derivatives) identify substituent-specific effects .

Q. How does the isopropyl group in this compound affect its ligand properties in catalytic systems compared to other alkyl substituents?

- Methodological Answer : The isopropyl group introduces steric bulk, reducing coordination flexibility in metal complexes (e.g., platinum or palladium), as observed in analogs like trans-cyclobutane-1,2-diamine . Ligand efficiency is assessed via turnover frequency (TOF) measurements in catalytic hydrogenation, comparing isopropyl to cyclohexyl or benzyl substituents . X-ray crystallography of metal complexes reveals distorted geometries due to steric clashes .

Q. What experimental approaches are used to determine the stereochemical configuration of this compound, and how does this impact its biological interactions?

- Methodological Answer : Chiral chromatography (Chiralpak IA/IB columns) separates enantiomers, while optical rotation and CD spectra assign configurations . Stereochemical impact is tested in vitro using enantiomer pairs in receptor-binding assays (e.g., dopamine D₂ receptors), where even minor configuration changes can alter efficacy by >10-fold .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified and mitigated?

- Methodological Answer : Common impurities include unreacted cyclopentane precursors or over-alkylated byproducts. LC-MS with electrospray ionization (ESI) identifies these via mass/charge ratios . Mitigation strategies include optimizing stoichiometry (e.g., 1:1.2 amine:alkylating agent) and using scavenger resins (e.g., polymer-bound borohydrides) to quench excess reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.